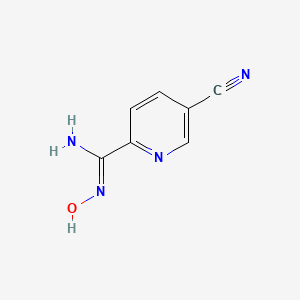

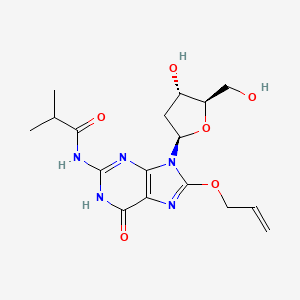

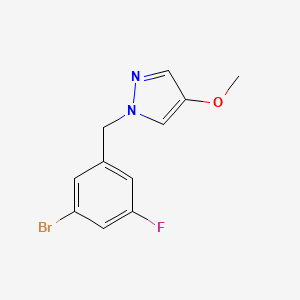

![molecular formula C7H9ClN4O B1384653 5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride CAS No. 2241142-24-3](/img/structure/B1384653.png)

5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Übersicht

Beschreibung

The compound “5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” belongs to the class of triazolopyridine derivatives . Triazolopyridine derivatives are recognized for their wide range of applications in biochemical, clinical, and pharmaceutical fields . They have been identified as having antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties, as well as being adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves various methods. A common approach to constructing the triazolopyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . This process uses oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic techniques. For instance, the FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

The chemical reactions involving triazolopyridine derivatives are diverse. For instance, the reaction of N-(2-pyridyl)guanidines with NCS followed by treatment with a base results in 2-amino[1,2,4]pyrazolo[1,5-a]pyridines . Another reaction involves the condensation of (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with aromatic aldehydes and malononitrile or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives have been studied using various techniques. For instance, electron absorption and luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .Wissenschaftliche Forschungsanwendungen

Anticoagulant Therapy

The [1,2,4]triazolo[4,3-a]pyridine nucleus has been explored as a potential bio-isostere for purines and carboxylic acids, which are key structures in anticoagulant therapy . EN300-6480557 could serve as a dual inhibitor of thrombin and factor Xa, providing a new avenue for the development of antithrombotic agents.

Anticancer Research

Compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold have shown significant potential in anticancer research. They have been studied for their ability to interact with various biological targets that are relevant in the context of cancer therapy .

Antimicrobial Applications

EN300-6480557 may exhibit antimicrobial properties, including antibacterial and antifungal activities. This makes it a candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens .

Antiviral and Antiparasitic Activities

The [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for their antiviral and antiparasitic activities. These compounds could lead to the discovery of novel treatments for viral infections and parasitic diseases .

Agriculture: Herbicide Development

In agriculture, EN300-6480557 could be utilized in the synthesis of herbicides. The [1,2,4]triazolo[4,3-a]pyridine core is known to possess herbicidal properties, which can be harnessed to control unwanted vegetation effectively .

Cardiovascular Research

This class of compounds has been associated with cardiovascular benefits, such as vasodilation effects. EN300-6480557 could contribute to the development of new cardiovascular drugs, particularly those that require vasodilatory action .

Analgesic Properties

The analgesic properties of [1,2,4]triazolo[4,3-a]pyridine derivatives make EN300-6480557 a potential candidate for pain management research. It could lead to the creation of new pain relief medications .

Metal Coordination Chemistry

EN300-6480557 can act as a versatile linker in the formation of metal coordination compounds. These complexes have significant implications in biological systems and can be used in various applications, including catalysis and material science .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Triazolopyridine derivatives have found wide application in drug design and are used in the design of efficient light-emitting materials for phosphorescent OLED devices . Their diverse biological activities and potential for modification suggest that they will continue to be a focus of research in the future .

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.ClH/c8-4-5-2-1-3-6-9-10-7(12)11(5)6;/h1-3H,4,8H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFJIIUFPBRQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

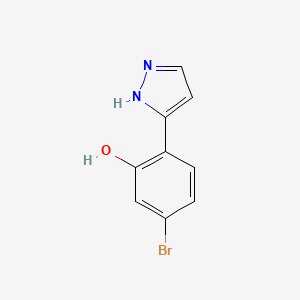

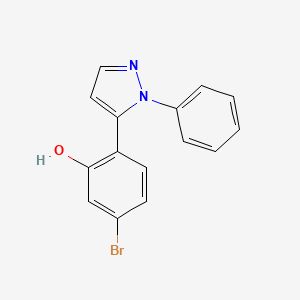

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

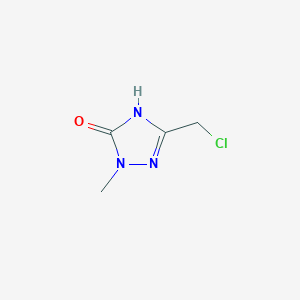

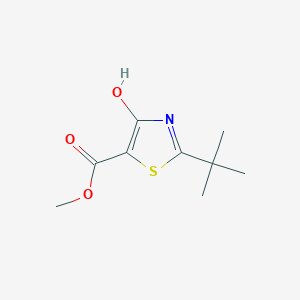

![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)

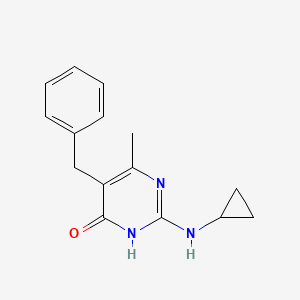

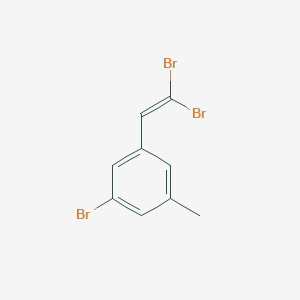

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)